molecular formula C32H36NO4PS B12516503 N-{[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl](4-methoxyphenyl)methyl}-2-methylpropane-2-sulfinamide

N-{[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl](4-methoxyphenyl)methyl}-2-methylpropane-2-sulfinamide

Cat. No.: B12516503
M. Wt: 561.7 g/mol
InChI Key: HTFPPZYPDKBJEA-UHFFFAOYSA-N
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Description

N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound that features a phosphanyl group, methoxy groups, and a sulfinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-(diphenylphosphanyl)-4,5-dimethoxybenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The final step involves the reaction of the amine with 2-methylpropane-2-sulfinyl chloride under basic conditions to form the desired sulfinamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide involves its role as a chiral auxiliary. The sulfinamide moiety provides a chiral environment that influences the stereochemistry of the reactions it participates in. This compound can coordinate with metal catalysts, enhancing their selectivity and efficiency in asymmetric synthesis .

Properties

Molecular Formula

C32H36NO4PS

Molecular Weight

561.7 g/mol

IUPAC Name

N-[(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C32H36NO4PS/c1-32(2,3)39(34)33-31(23-17-19-24(35-4)20-18-23)27-21-28(36-5)29(37-6)22-30(27)38(25-13-9-7-10-14-25)26-15-11-8-12-16-26/h7-22,31,33H,1-6H3

InChI Key

HTFPPZYPDKBJEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC

Origin of Product

United States

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